N-[4-(1,3-dioxoisoindol-2-yl)-2-methylphenyl]thiophene-2-carboxamide
Overview
Description
N-[4-(1,3-dioxoisoindol-2-yl)-2-methylphenyl]thiophene-2-carboxamide is a compound that belongs to the class of phthalimide derivatives This compound is characterized by the presence of a thiophene ring and a phthalimide moiety, which are known for their diverse biological and chemical properties
Preparation Methods
The synthesis of N-[4-(1,3-dioxoisoindol-2-yl)-2-methylphenyl]thiophene-2-carboxamide typically involves the reaction of phthalic anhydride with thiophene-2-carbohydrazide. The reaction is carried out under specific conditions to ensure the formation of the desired product. The synthetic route can be summarized as follows:
Reaction of Phthalic Anhydride with Thiophene-2-Carbohydrazide: This step involves the condensation of phthalic anhydride with thiophene-2-carbohydrazide in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the phthalimide derivative.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-[4-(1,3-dioxoisoindol-2-yl)-2-methylphenyl]thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the thiophene or phthalimide moieties are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-[4-(1,3-dioxoisoindol-2-yl)-2-methylphenyl]thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as a lead molecule in the development of drugs for various diseases. Its unique structure allows it to interact with biological targets, making it a candidate for anti-inflammatory, anticancer, and antimicrobial agents.
Material Science: The compound’s properties make it suitable for use in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Biological Research: The compound is used in studies to understand its interactions with biological macromolecules, such as proteins and nucleic acids. This research can provide insights into its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of N-[4-(1,3-dioxoisoindol-2-yl)-2-methylphenyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
N-[4-(1,3-dioxoisoindol-2-yl)-2-methylphenyl]thiophene-2-carboxamide can be compared with other similar compounds, such as:
N-(1,3-dioxoisoindolin-2-yl)thiophene-2-carboxamide: This compound has a similar structure but lacks the methyl group on the phenyl ring. It may exhibit different biological activities and chemical properties.
N-(4-methoxyphenyl)-thiophene-2-carboxamide: This compound contains a methoxy group instead of the phthalimide moiety. Its properties and applications may differ significantly from those of this compound.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[4-(1,3-dioxoisoindol-2-yl)-2-methylphenyl]thiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O3S/c1-12-11-13(8-9-16(12)21-18(23)17-7-4-10-26-17)22-19(24)14-5-2-3-6-15(14)20(22)25/h2-11H,1H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCXGZBNYEUIQTQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=O)C3=CC=CC=C3C2=O)NC(=O)C4=CC=CS4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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